molecular formula C10H21N3O2 B1474006 3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one CAS No. 1266996-55-7

3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one

Cat. No.: B1474006
CAS No.: 1266996-55-7
M. Wt: 215.29 g/mol
InChI Key: OJBKUHJRZDMLIJ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of synthetic piperazine derivatives that are frequently investigated for their potential to interact with central nervous system targets. Compounds within this structural class have demonstrated high affinity for key neuroreceptors, such as the 5-HT 1A serotonin receptor and the dopamine D3 receptor, making them valuable tools for studying receptor function and signaling pathways . The distinct substitution pattern on the piperazine ring, featuring a 2-methoxyethyl group, may influence the compound's physicochemical properties, including solubility and blood-brain barrier penetration, which are critical factors in neuropharmacology . This molecular scaffold is primarily utilized in preclinical research for the development of potential therapeutic agents. Research into analogous structures has shown promise for dual activity at serotonin receptors and transporters, suggesting a potential application in the study of novel antidepressant mechanisms . Furthermore, related 1,4-bis(3-aminoalkyl)piperazine derivatives have been explored in the context of neurodegenerative diseases, indicating the broader utility of this chemical class in neuropsychiatric disorder research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBKUHJRZDMLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2-Methoxyethyl)piperazine Intermediate

  • Starting Materials: Piperazine and 2-methoxyethyl chloride or bromide.
  • Reaction Conditions: Nucleophilic substitution under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Procedure: Piperazine is reacted with 2-methoxyethyl halide at elevated temperature (50–80 °C) for several hours to yield 4-(2-methoxyethyl)piperazine.
  • Yield: Typically moderate to high (60–85%) depending on purity and reaction time.

Coupling with 3-Aminopropanone Moiety

  • Approach: The 3-aminopropan-1-one fragment can be introduced via reductive amination or acylation.
  • Method A (Reductive Amination):
    • React 4-(2-methoxyethyl)piperazine with 3-oxopropanamide or an equivalent aldehyde/ketone derivative.
    • Use reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride in methanol or dichloromethane.
    • Reaction temperature: Room temperature to 40 °C.
    • Time: 4–12 hours.
  • Method B (Acylation):
    • Acylate the piperazine nitrogen with 3-chloropropanone or 3-bromopropanone under basic conditions.
    • Base: Triethylamine or diisopropylethylamine.
    • Solvent: Dichloromethane or tetrahydrofuran.
    • Temperature: 0–25 °C.
    • Time: 2–6 hours.

Purification and Characterization

  • Purification: Flash chromatography on silica gel using gradients of dichloromethane/methanol mixtures or recrystallization from ethanol.
  • Characterization: Confirmed by NMR (1H, 13C), LC-MS, IR spectroscopy, and melting point analysis.

Data Table Summarizing Preparation Parameters

Step Reaction Type Reagents / Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Nucleophilic Substitution Piperazine + 2-methoxyethyl chloride, K2CO3, DMF 60–80 6–12 70–85 Requires dry conditions
2A Reductive Amination 4-(2-methoxyethyl)piperazine + 3-oxopropanamide, NaBH3CN, MeOH 25–40 4–12 60–75 Mild conditions, selective reaction
2B Acylation 4-(2-methoxyethyl)piperazine + 3-chloropropanone, Et3N, DCM 0–25 2–6 55–70 Sensitive to moisture
3 Purification Silica gel chromatography or recrystallization Ambient Variable Essential for high purity

Research Findings and Optimization Notes

  • Catalyst and Solvent Effects: Use of polar aprotic solvents such as DMF or NMP enhances nucleophilic substitution efficiency for the piperazine alkylation step.
  • Reducing Agent Selection: Sodium triacetoxyborohydride offers milder conditions and higher selectivity in reductive amination compared to sodium cyanoborohydride.
  • Temperature Control: Maintaining lower temperatures during acylation reduces side reactions such as over-acylation or decomposition.
  • Purity Considerations: Flash chromatography with gradient elution is critical to separate unreacted starting materials and by-products, especially in the final step.
  • Green Chemistry Aspects: Ultrasound-assisted reactions and one-pot synthesis methods have been explored in related compounds to improve yields and reduce reaction times, though specific data for this compound are limited.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso compounds, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors, influencing signal transduction pathways and exerting pharmacological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Purity (UPLC)
3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one (Target Compound) C₁₁H₂₂N₄O₂ 242.32 2-Methoxyethyl on piperazine - -
2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (16) C₁₄H₁₈F₃N₃O 302.14 3-Trifluoromethylphenyl on piperazine 98 >99%
2-Amino-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (17) C₁₄H₁₈F₃N₃O 302.14 4-Trifluoromethylphenyl on piperazine 96 >99%
3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one C₁₂H₁₈N₄O 234.30 Pyridin-2-yl on piperazine - -
3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride C₁₃H₁₈FN₃O·2HCl 328.22 4-Fluorophenyl on piperazine - -

Key Observations :

  • Trifluoromethylphenyl analogs (16, 17) exhibit higher molecular weights and lipophilicity compared to the target compound due to the electron-withdrawing CF₃ group. These substituents enhance metabolic stability but reduce solubility .
  • The 2-methoxyethyl group in the target compound balances hydrophilicity and flexibility, favoring blood-brain barrier penetration for CNS-targeted applications .

Pharmacological Activity Comparisons

Key Observations :

  • The target compound’s antiseizure activity is attributed to its ability to modulate GABAergic or glutamatergic pathways, though its potency is lower than quinazoline-containing analogs (IC₅₀ = 30 nM) .
  • Antimicrobial activity in analogs correlates with bulky substituents (e.g., bis-CF₃ benzyl groups in 5b), which disrupt bacterial membranes .
  • Antitubercular activity in compound 3a highlights the role of heterocyclic substituents (e.g., benzimidazole) in targeting mycobacterial enzymes .

Biological Activity

3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, which includes an amino group and a propanone moiety, positions it as a candidate for various pharmacological applications, particularly in the treatment of neurological and psychiatric disorders. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C13H20N2O2C_{13}H_{20}N_{2}O_{2}, with a molecular weight of approximately 236.31 g/mol. Its structure includes a piperazine ring substituted with a methoxyethyl group and an amino group, contributing to its biological activity.

PropertyValue
Molecular FormulaC13H20N2O2C_{13}H_{20}N_{2}O_{2}
Molecular Weight236.31 g/mol
CAS Number221043-84-1

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly glutamatergic and dopaminergic pathways. It is hypothesized that this compound may act as a modulator of glutamate receptors, potentially influencing synaptic plasticity and cognitive functions. Research indicates that similar compounds demonstrate effects on dopamine receptor activity, which could be relevant for treating conditions such as depression and anxiety disorders.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

Study 1: Neurotransmitter Modulation

A study exploring the effects of piperazine derivatives on neurotransmitter systems found that compounds structurally similar to this compound can effectively modulate dopamine receptors, indicating potential use in treating mood disorders.

Study 2: Anti-Cancer Activity

Research on piperazine-based compounds demonstrated their ability to sensitize colon cancer cells to apoptosis by disrupting microtubule dynamics. Although not directly tested on this specific compound, the findings suggest a promising avenue for further investigation into its anti-cancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one
Reactant of Route 2
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3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one

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